![molecular formula C12H23NO4 B183842 Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate CAS No. 130985-42-1](/img/structure/B183842.png)
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
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Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is an organic compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the reaction of 3-amino-3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which allow for continuous synthesis under controlled conditions. This method enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Removal of the Boc group yields 3-amino-3-methylbutanoic acid.
Substitution: Depending on the nucleophile used, various substituted esters or amides can be formed.
Scientific Research Applications
Chemical Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate can undergo several chemical reactions:
- Hydrolysis : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), yielding free amino acids.
- Nucleophilic Substitution : The ester group can react with various nucleophiles, leading to substituted products.
Scientific Research Applications
The compound has diverse applications across several scientific domains:
Organic Chemistry
- Peptide Synthesis : It serves as a key building block for synthesizing peptides, enabling the formation of peptide bonds while protecting sensitive amine groups .
Medicinal Chemistry
- Drug Development : this compound is utilized in synthesizing pharmaceutical compounds, particularly those requiring specific functional groups for biological activity .
Biochemical Studies
- Enzyme Mechanisms : The compound aids in studying enzyme mechanisms and protein interactions by providing a protected amino acid derivative that can be incorporated into peptides for functional analysis .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Thiazolide Prodrugs : Research demonstrated that amino acid ester prodrugs derived from thiazolides showed improved pharmacokinetic parameters, emphasizing the role of Boc-protected amino acids in drug formulation .
- Peptide Synthesis Techniques : Investigations into different synthetic routes revealed that using Boc-protected amino acids significantly enhances the yield and purity of synthesized peptides compared to unprotected counterparts .
Mechanism of Action
The primary function of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be easily removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-methylbutanoate: Lacks the Boc protecting group, making it more reactive and less stable under certain conditions.
Ethyl 3-((benzyloxycarbonyl)amino)-3-methylbutanoate: Uses a benzyloxycarbonyl (Cbz) protecting group, which is more stable under acidic conditions but requires hydrogenation for removal.
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to its balance of stability and ease of removal. The Boc group provides protection under a wide range of conditions and can be selectively removed without affecting other functional groups, making it highly versatile in organic synthesis .
Biological Activity
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, often referred to as a Boc-protected amino acid derivative, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical formula is C10H19NO2, with a molecular weight of approximately 185.26 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing the compound's stability and facilitating its use in peptide synthesis.
This compound exhibits biological activity primarily through its interaction with various enzymes and cellular pathways. Notably, it has been studied for its potential to inhibit DNA synthesis, thereby affecting cell proliferation and growth. This mechanism suggests possible applications in cancer therapy, where modulation of cell growth is crucial.
Enzyme Interaction
The compound's interaction with specific enzymes can lead to:
- Inhibition of Histone Deacetylases (HDACs) : HDACs are key regulators of gene expression and are implicated in cancer progression. Inhibitors like this compound could serve as potential anti-cancer agents by altering histone acetylation patterns .
- Effects on Cellular Signaling Pathways : The compound may influence various signaling pathways involved in cellular growth and differentiation, although specific pathways remain to be fully elucidated.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl protected amino acids with ethyl esters under controlled conditions. A common synthetic route includes:
- Formation of the Boc-protected amino acid : This step often utilizes reagents such as ethyl chloroformate and triethylamine in solvents like tetrahydrofuran (THF).
- Coupling Reaction : The Boc-protected amino acid is then coupled with an appropriate ethyl ester to form the final product .
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
In vitro studies have shown that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structural motifs have demonstrated effective inhibition of bacterial growth compared to standard antibiotics .
Anti-inflammatory Effects
Research indicates that certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications in the amino acid side chains can significantly enhance these effects .
Case Studies
- HDAC Inhibition : A study evaluated the potency of various Boc-protected amino acid derivatives against HDAC isoforms. This compound showed selective inhibition against HDAC1 and HDAC2, indicating its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Screening : In a comparative study, several amino acid derivatives were screened for antimicrobial activity. This compound exhibited notable activity against Gram-positive bacteria, supporting its use in developing new antimicrobial agents .
Properties
IUPAC Name |
ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMKNMCSDWUFNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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